molecular formula C23H15FN2S2 B3755322 2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B3755322
M. Wt: 402.5 g/mol
InChI Key: UFVKKUXZOKNTGC-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with benzylsulfanyl, fluorophenyl, and thiophenyl groups, along with a carbonitrile functional group. Its unique structure imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The benzylsulfanyl, fluorophenyl, and thiophenyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selectivity and yield.

    Addition of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various binding interactions, influencing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
  • 2-(Benzylsulfanyl)-4-(4-bromophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
  • 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Uniqueness

The unique combination of benzylsulfanyl, fluorophenyl, and thiophenyl groups in 2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile imparts distinct chemical properties. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2S2/c24-18-10-8-17(9-11-18)19-13-21(22-7-4-12-27-22)26-23(20(19)14-25)28-15-16-5-2-1-3-6-16/h1-13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVKKUXZOKNTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
Reactant of Route 6
2-(Benzylsulfanyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

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